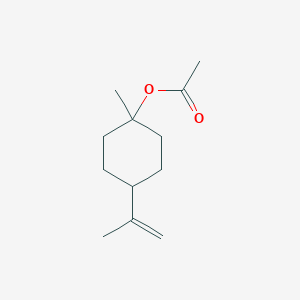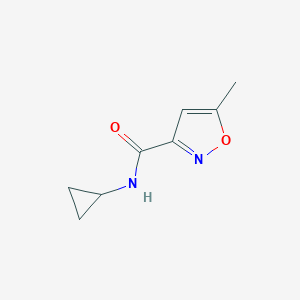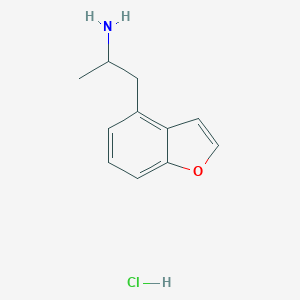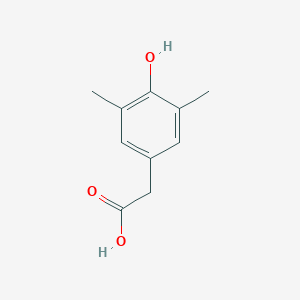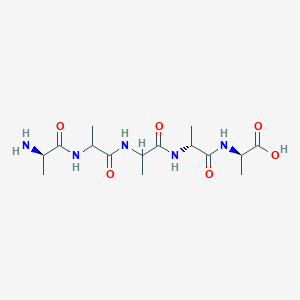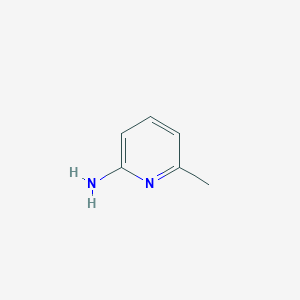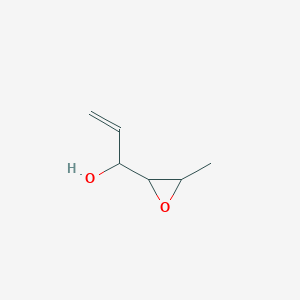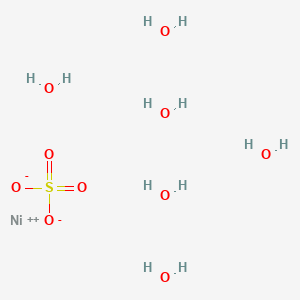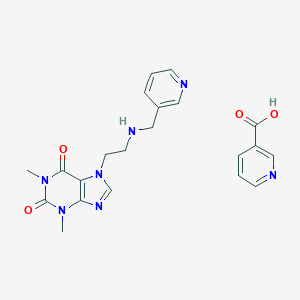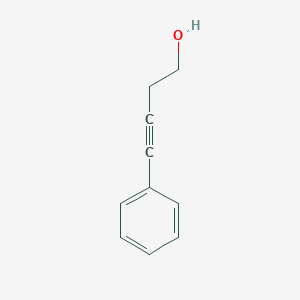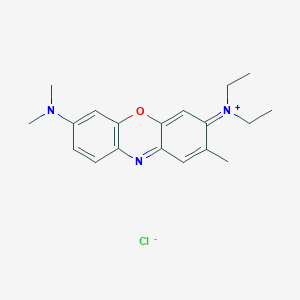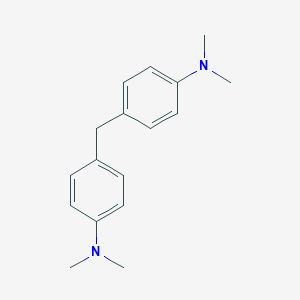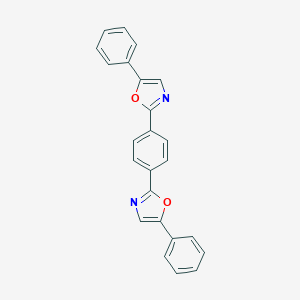![molecular formula C17H17N3O5 B158520 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide CAS No. 131308-84-4](/img/structure/B158520.png)
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK with 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide blocks these signaling pathways, leading to decreased proliferation and survival of cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to have other biochemical and physiological effects. For example, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit the production of inflammatory cytokines in response to Toll-like receptor activation. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to inhibit the activation of platelets, which may have implications for the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its potency and selectivity for BTK. This makes it an attractive tool for studying B-cell receptor signaling and its role in cancer. However, one limitation of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the development of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide and related compounds. One area of interest is the combination of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor T-cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Finally, there is interest in the development of BTK inhibitors for the treatment of autoimmune and inflammatory disorders, such as rheumatoid arthritis and lupus.
Synthesemethoden
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-(5-bromopyridin-2-yl)phenol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to give 2-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the corresponding hydrazide. The final step involves the reaction of the hydrazide with 5-(dimethylamino)-2-hydroxybenzoyl chloride to give 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide.
Eigenschaften
CAS-Nummer |
131308-84-4 |
|---|---|
Produktname |
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide |
Molekularformel |
C17H17N3O5 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
N'-[5-(dimethylamino)-2-hydroxybenzoyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C17H17N3O5/c1-20(2)11-4-5-13(21)12(8-11)17(23)19-18-16(22)10-3-6-14-15(7-10)25-9-24-14/h3-8,21H,9H2,1-2H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
KGFAWYRAOSFGEO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
Synonyme |
1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-[5-(DIMETHYLAMINO)-2-HYDROXYBENZOYL]HYDRAZIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



